NOX1 Inhibition Potency: CAS 1448056-93-6 vs. Reference Pan-NOX Inhibitor APX-115
The target compound demonstrates sub-micromolar inhibition of human NOX1 with a reported Ki of 218 nM [1]. This represents an approximately 5-fold higher binding affinity for NOX1 compared to the clinical-stage pan-NOX inhibitor APX-115 (isuzinaxib, Ki = 1.08 μM) [2]. The assay utilized a cell-free membrane system from CHO cells co-expressing the tetracycline repressor, measuring ROS production inhibition via amplex red [1].
| Evidence Dimension | Binding affinity to NOX1 |
|---|---|
| Target Compound Data | Ki = 218 nM |
| Comparator Or Baseline | APX-115 (isuzinaxib): Ki = 1.08 μM (1080 nM) |
| Quantified Difference | ~5-fold higher affinity (218 nM vs. 1080 nM) |
| Conditions | Human NOX1 in CHO cell membranes; cell-free amplex red ROS assay (BindingDB / ChEMBL curated data) |
Why This Matters
For researchers modeling NOX1-driven pathologies such as hypertension or inflammatory bowel disease, the compound's superior NOX1 affinity may enable lower effective working concentrations and reduced off-target NOX interactions.
- [1] BindingDB BDBM50359527 (CHEMBL1927148). Antagonist activity at human NOX1 expressed in CHO cell membrane assessed as inhibition of ROS production. Ki: 218 nM. View Source
- [2] Glpbio. APX-115 (Ewha-18278) Product Datasheet. Ki values: 1.08 μM (NOX1), 0.57 μM (NOX2), 0.63 μM (NOX4). View Source
